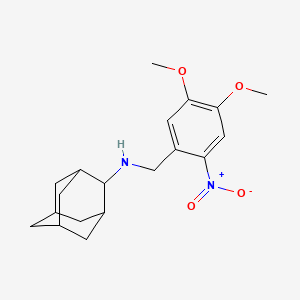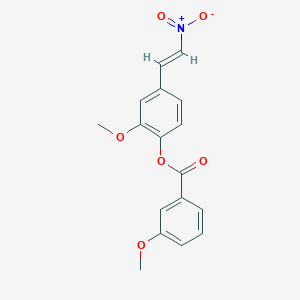![molecular formula C20H32N4O B5686934 N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide](/img/structure/B5686934.png)
N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide, also known as MP-10, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of benzamide derivatives and has a molecular weight of 393.5 g/mol. MP-10 has been shown to have a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects.
Mechanism of Action
The exact mechanism of action of N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide is not fully understood, but it is believed to involve the modulation of multiple neurotransmitter systems in the brain. N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide has been shown to have affinity for several receptors, including dopamine D2, serotonin 5-HT2A, and adrenergic α1 receptors. It has also been shown to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin neurotransmission in the brain, which may contribute to its antipsychotic and antidepressant effects. N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This may contribute to its anxiolytic effects.
Advantages and Limitations for Lab Experiments
N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide has several advantages for lab experiments. It has a well-characterized mechanism of action and has been extensively studied in animal models of various disorders. It is also relatively easy to synthesize and has a high degree of purity. However, there are also some limitations to using N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide in lab experiments. It has a relatively short half-life and may require frequent dosing to maintain therapeutic levels. It may also have off-target effects on other neurotransmitter systems, which may complicate interpretation of results.
Future Directions
There are several potential future directions for research on N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide. One area of interest is the development of more selective compounds that target specific neurotransmitter systems. Another area of interest is the investigation of the long-term effects of N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide on brain function and behavior. Additionally, there is potential for the use of N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide in combination with other drugs for the treatment of complex psychiatric disorders.
Synthesis Methods
The synthesis of N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide involves several steps, starting from the reaction of 4-piperidin-3-ylbenzoic acid with 1-(chloromethyl)-4-methylpiperazine in the presence of a base such as triethylamine. The resulting intermediate is then treated with 3-bromopropionyl chloride to yield the final product, N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide.
Scientific Research Applications
N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have potent antipsychotic effects in animal models of schizophrenia, with a mechanism of action similar to that of typical antipsychotic drugs such as haloperidol. N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide has also been shown to have antidepressant effects in animal models of depression, with a mechanism of action involving the modulation of serotonin and dopamine neurotransmission.
properties
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O/c1-23-12-14-24(15-13-23)11-3-10-22-20(25)18-7-5-17(6-8-18)19-4-2-9-21-16-19/h5-8,19,21H,2-4,9-16H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYMPVDSYVKAMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC(=O)C2=CC=C(C=C2)C3CCCNC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-cyclopentyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5686866.png)


![4-(1-methyl-1H-imidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5686889.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide](/img/structure/B5686902.png)

![3-{3-[1-(dimethylamino)ethyl]phenyl}-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5686917.png)
![(3R*,4R*)-3-isopropyl-4-methyl-1-[(methylthio)acetyl]-3-pyrrolidinol](/img/structure/B5686918.png)
![(3aR*,7aS*)-2-{4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5686923.png)
![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5686941.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[3-(methylthio)propyl]-3-pyrrolidinyl}-1-methyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5686942.png)
![2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5686944.png)